
trans-3'-Hydroxycotinine-O-glucuronide
概要
説明
trans-3'-Hydroxycotinine-O-glucuronide (3HC-O-gluc) is a phase II metabolite of nicotine, formed via glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). It is a major urinary metabolite in smokers, accounting for 8–9% of total nicotine-derived metabolites excreted in urine . Structurally, it is an O-glucuronide conjugate of trans-3'-hydroxycotinine (3HC), characterized by the chemical formula C₁₆H₂₀N₂O₈, molecular weight 368.34 g/mol, and CAS registry number 132929-88-5 . The enzyme isoforms UGT2B17 and UGT2B10 are primarily responsible for its formation, distinguishing it mechanistically from other nicotine glucuronides .
準備方法
合成経路と反応条件
フルコナゾール-d4は、2-クロロ-2'、4'-ジフルオロアセトフェノンから始まる多段階プロセスで合成できます。 合成は次の手順が含まれています。
グリニャール反応: アリールグリニャール試薬を2-クロロ-2'、4'-ジフルオロアセトフェノンに添加します。
エポキシ化: 得られた中間体は、適切な酸化剤を使用してエポキシ化されます。
エポキシドの開環: 次に、エポキシドを1,2,4-トリアゾールで開環してフルコナゾールを形成します.
工業生産方法
工業規模では、フルコナゾール-d4の合成は同様の手順に従いますが、大規模生産に最適化されています。 効率と収率を高めるために、連続フロー合成法が頻繁に使用されます。 これには、中間精製を行わない2反応器、3段階プロセスを使用することが含まれます .
化学反応の分析
反応の種類
フルコナゾール-d4は、次のようなさまざまな化学反応を起こします。
酸化: フルコナゾール-d4は、特定の条件下で酸化されてさまざまな誘導体を形成することができます。
置換: この化合物は、特にハロゲンまたはその他の求核剤との置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素またはその他の過酸化物が、酸化反応に一般的に使用されます。
求核剤: ハロゲン化物またはその他の求核剤は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなフルコナゾール誘導体が含まれ、それらは異なる抗真菌特性を持つ可能性があります .
科学的研究の応用
Pharmacokinetics and Metabolism
Overview:
Trans-3'-hydroxycotinine (3-HC) is one of the major metabolites of nicotine, with its glucuronide form (3HC-Gluc) being a primary excretion product in urine. Studies have shown that 3HC-Gluc accounts for a significant portion of nicotine metabolism, with approximately 29% of administered doses recovered as 3HC-Gluc in urine following intravenous administration .
Key Findings:
- Disposition Kinetics: Research indicates that after nicotine consumption, 3-HC and its glucuronide are rapidly metabolized and excreted. The elimination half-life of 3HC-Gluc ranges from 4.6 to 9.4 hours in adult smokers .
- Genetic Variability: The metabolism of nicotine to 3HC-Gluc varies among individuals due to genetic polymorphisms in uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These polymorphisms can significantly affect glucuronidation activity and thus influence the pharmacokinetics of nicotine and its metabolites .
Biomarker for Tobacco Exposure
Overview:
As a metabolite of nicotine, 3HC-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its measurement in biological fluids can provide insights into smoking habits and the extent of nicotine consumption.
Applications:
- Epidemiological Studies: 3HC-Gluc levels in urine can be used to evaluate smoking prevalence and intensity in populations. It has been shown that African-Americans excrete significantly less nicotine-N-glucuronide but similar amounts of trans-3'-hydroxycotinine-O-glucuronide compared to Caucasians, indicating potential racial differences in nicotine metabolism .
- Clinical Research: In clinical settings, monitoring 3HC-Gluc levels can help assess the effectiveness of smoking cessation programs by correlating changes in metabolite levels with smoking behavior .
Toxicological Studies
Overview:
The toxicological implications of nicotine and its metabolites, including 3HC-Gluc, are crucial for understanding their effects on human health.
Key Insights:
- Safety Assessment: Studies have evaluated the safety profiles of nicotine metabolites, including their potential neurotoxic effects. The pharmacological responses to 3-HC have been characterized, revealing no significant cardiovascular effects during controlled infusions in smokers .
- Transport Mechanisms: Research indicates that the hepatic excretion of nicotine glucuronides involves specific transporters, which may play a role in the systemic effects of nicotine and its metabolites .
Data Summary Table
Case Studies
- Disposition Kinetics Study:
- Genetic Variability Impact:
作用機序
フルコナゾール-d4は、フルコナゾールと同様に、真菌のシトクロムP450酵素ラノステロール14-α-デメチラーゼを阻害します。 この酵素は、ラノステロールをエルゴステロールに変換するために不可欠であり、真菌細胞膜の主要な成分です。 この酵素を阻害することにより、フルコナゾール-d4はエルゴステロールの合成を阻害し、膜の透過性を高め、最終的に真菌細胞の死に至ります .
類似化合物との比較
Structural and Metabolic Differences
3HC-O-gluc belongs to the alkaloid-derived O-glucuronide class, contrasting with N-glucuronides (e.g., nicotine-N-glucuronide, cotinine-N-glucuronide) and flavonoid-derived glucuronides (e.g., quercetin-3-O-glucuronide). Key distinctions include:
Table 1: Structural and Metabolic Comparison
- This suggests distinct enzymatic regulation.
- Excretion Patterns : Free 3HC is the most abundant nicotine metabolite in urine (35%), while its glucuronide accounts for 8–9% . Cotinine-N-glucuronide excretion (16–17%) exceeds nicotine-N-glucuronide (3–5%) .
Analytical Considerations
Quantification of 3HC-O-gluc relies on β-glucuronidase hydrolysis followed by LC-MS/MS analysis, a method shared with other glucuronides (e.g., cotinine-N-glucuronide) . However, stability during hydrolysis may vary; acyl-glucuronides are prone to degradation, whereas O-glucuronides like 3HC-O-gluc are more stable .
Species-Specific Metabolism
In rats, 3HC glucuronide is a biliary metabolite, contrasting with humans, where urinary excretion dominates . This highlights species-specific metabolic routing, critical for translational research.
Pharmacokinetic Variability
Interindividual variability in 3HC-O-gluc excretion (35–70%) parallels other nicotine metabolites, influenced by genetic polymorphisms in UGT2B17 .
Key Research Findings
- Enzymatic Pathways : 3HC-O-gluc formation is independent of CYP2A6, the enzyme responsible for 3HC production . This separation of phase I (CYP2A6) and phase II (UGT) metabolism underscores its distinct metabolic fate.
- Biomarker Utility : 3HC-O-gluc is a stable biomarker for nicotine exposure, with urinary levels reduced by 96% in smoking abstinence studies .
- Flavonoid Contrasts: Unlike flavonoid glucuronides (e.g., quercetin-3-O-glucuronide), 3HC-O-gluc lacks antioxidant properties and is instead a detoxification product .
生物活性
trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.
Overview of trans-3'-Hydroxycotinine
trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.
Metabolic Pathways
The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:
- O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant () for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .
- N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .
Kinetic Studies
The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:
Enzyme | (mM) | (pmol/min/mg) |
---|---|---|
UGT2B7 | 10.0 ± 0.8 | 85.8 ± 3.8 |
UGT1A9 | 1.6 ± 0.1 | 0.69 ± 0.02 |
UGT2B15 | Not specified | Not specified |
These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .
Pharmacokinetics
A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:
- Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.
- Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .
Transport Mechanisms
The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:
- MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a value estimated at around 895 µmol/L for OH-cotinine glucuronide .
- Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.
Genetic Variability
Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:
- Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .
Case Studies
Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:
- Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.
- Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying trans-3'-Hydroxycotinine-O-glucuronide in biological matrices?
- Methodology : Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., trans-3′-hydroxycotinine-d3) ensure precision, while enzymatic deconjugation with β-glucuronidase (18–22 hours at 37°C) is critical for liberating the aglycone from glucuronides prior to analysis .
- Key Considerations : Validate limits of quantification (0.2–1 μg/L) and recovery rates (95–112%) to address matrix effects in urine or sewage samples .
Q. How does sample storage impact the stability of this compound in sewage or urine?
- Methodology : Immediate freezing (-20°C) and acidification (pH <3) are essential to prevent glucuronide hydrolysis. Stability studies show significant degradation of this compound at room temperature, necessitating enzymatic deconjugation protocols to stabilize biomarker measurements .
- Data Contradictions : Reported instability of glucuronides in sewage may lead to underestimation of nicotine consumption if hydrolysis occurs during storage .
Q. What enzymatic protocols are optimal for deconjugating glucuronides prior to analysis?
- Methodology : Optimize β-glucuronidase incubation (e.g., 37°C for 18–22 hours) to achieve >95% deconjugation efficiency. Validate with spiked recovery experiments in target matrices (urine, plasma) to account for enzymatic inhibition by matrix components .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve discrepancies in this compound tissue distribution?
- Methodology : Use open-source platforms (e.g., DruMAP) to estimate physicochemical parameters (e.g., tissue binding, metabolic rates) when in vitro data are lacking. Validate models against IV dosing data in rodents, focusing on renal and hepatic clearance pathways .
- Data Contradictions : Discrepancies between in silico predictions and in vivo observations (e.g., brain penetration) may arise from unaccounted transporter-mediated efflux .
Q. What genetic polymorphisms influence inter-individual variability in this compound formation?
- Methodology : Screen for UGT (e.g., UGT2B10) and FMO3 variants using regression analyses of metabolic ratios (e.g., glucuronide/free aglycone) in human cohorts. Prioritize haplotype-specific activity assays in transfected cell lines .
- Structural Insights : Analogous studies on hesperetin glucuronides suggest that regioselective conjugation (e.g., 3′-O vs. 7-O glucuronidation) impacts metabolite bioactivity and clearance .
Q. How do stability issues with glucuronides confound biomarker-based estimates of nicotine exposure?
- Methodology : Conduct longitudinal stability assessments under varying pH and temperature conditions. Apply correction factors to adjust for hydrolysis during sample storage, particularly in sewage epidemiology studies .
- Case Study : In sewage, enzymatic deconjugation reduced variability in this compound recovery, improving correlation with tobacco sales data .
Q. What structural-activity relationships (SARs) govern the pharmacological activity of this compound compared to other glucuronides?
- Methodology : Compare in vitro vasodilatory, anti-inflammatory, or receptor-binding activities of this compound with structurally analogous glucuronides (e.g., hesperetin-7-O-glucuronide). Use LC-MS/MS and RNA sequencing to link metabolite structure to functional endpoints (e.g., endothelial dysfunction modulation) .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132929-88-5 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。